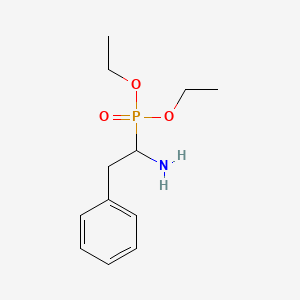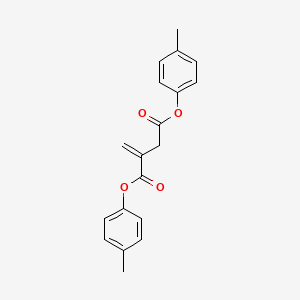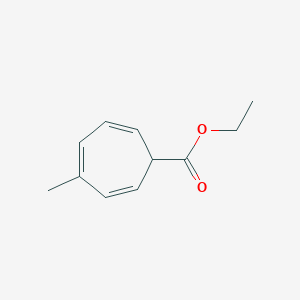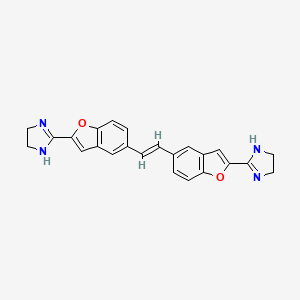
5,5'-Bis(2-imidazolin-2-yl)-2,2'-vinylenedi-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features two imidazolinyl groups attached to a vinylenedi-1-benzofuran backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran typically involves multiple steps, starting with the preparation of the imidazolinyl groups and their subsequent attachment to the benzofuran backbone. Common synthetic routes include:
Formation of Imidazolinyl Groups: This step often involves the reaction of appropriate precursors under controlled conditions to form the imidazolinyl groups.
Attachment to Benzofuran Backbone: The imidazolinyl groups are then attached to the benzofuran backbone through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazolinyl groups or the benzofuran backbone.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazolinyl derivatives, while substitution reactions can introduce new functional groups to the benzofuran backbone.
Aplicaciones Científicas De Investigación
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran involves its interaction with specific molecular targets and pathways. The imidazolinyl groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzofuran backbone may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Bis(2-imidazolin-2-yl)-2,2’-(E)-vinylenbis(benzo[b]thiophen-dihydrochlorid): This compound features a similar structure but with a thiophen ring instead of a benzofuran ring.
4-methyl-2,6-bis(1-oxyl-3-oxido-4,4,5,5-tetramethyl-2-imidazolin-2-yl)phenol: Another related compound with imidazolinyl groups attached to a different aromatic backbone.
Uniqueness
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is unique due to its specific combination of imidazolinyl groups and benzofuran backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73819-37-1 |
|---|---|
Fórmula molecular |
C24H20N4O2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2-[5-[(E)-2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-5-yl]ethenyl]-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C24H20N4O2/c1(15-3-5-19-17(11-15)13-21(29-19)23-25-7-8-26-23)2-16-4-6-20-18(12-16)14-22(30-20)24-27-9-10-28-24/h1-6,11-14H,7-10H2,(H,25,26)(H,27,28)/b2-1+ |
Clave InChI |
VRBSVJRJTGBLEB-OWOJBTEDSA-N |
SMILES isomérico |
C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)/C=C/C4=CC5=C(C=C4)OC(=C5)C6=NCCN6 |
SMILES canónico |
C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)C=CC4=CC5=C(C=C4)OC(=C5)C6=NCCN6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
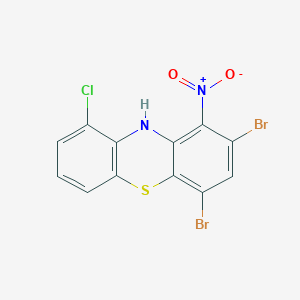
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
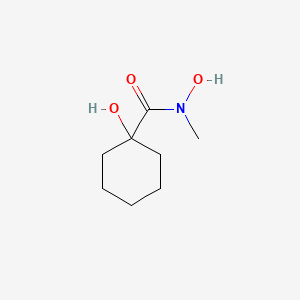
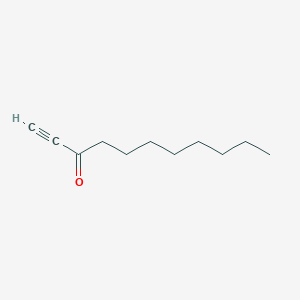
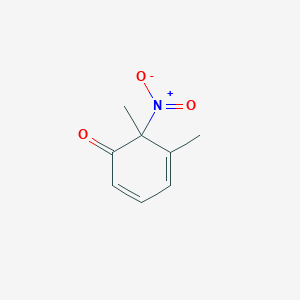
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
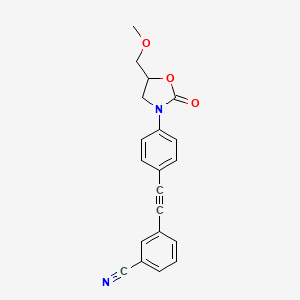
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
